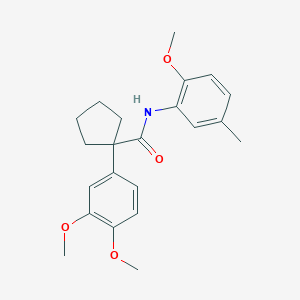
1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopentanecarboxamide core substituted with methoxy and methyl groups on the phenyl rings
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine derivative under acidic or basic conditions.
Substitution reactions: The introduction of methoxy and methyl groups on the phenyl rings can be carried out using electrophilic aromatic substitution reactions. Common reagents for these reactions include methanol and methyl iodide in the presence of a catalyst such as aluminum chloride.
Coupling reactions: The final step involves coupling the substituted phenyl rings with the cyclopentanecarboxamide core using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl rings or the cyclopentanecarboxamide core.
Common reagents and conditions for these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentanecarboxamide can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)-N-phenylcyclopentanecarboxamide: Lacks the methoxy and methyl substitutions on the phenyl ring, leading to different chemical and biological properties.
1-(3,4-Dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide: Similar structure but lacks one methoxy group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H27NO4 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-methylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H27NO4/c1-15-7-9-18(25-2)17(13-15)23-21(24)22(11-5-6-12-22)16-8-10-19(26-3)20(14-16)27-4/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,23,24) |
InChI Key |
GBWYFRWRKFJHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















